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molecular formula C12H21N B8299357 Cyclohex-3-enyl-cyclohexylamine

Cyclohex-3-enyl-cyclohexylamine

Cat. No. B8299357
M. Wt: 179.30 g/mol
InChI Key: JRQUDFYDNMXYLA-UHFFFAOYSA-N
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Patent
US07872139B2

Procedure details

Cyclohex-3-enyl-cyclohexylamine was prepared by reductive amination of cyclohex-3-enylamine and cyclohexanone using general procedure (B). Reaction with CDI and 5-chloro-2-aminothiazole using general procedure (A) gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C1N=CN([C:20]([N:22]2[CH:26]=N[CH:24]=[CH:23]2)=[O:21])C=1.[Cl:27][C:28]1[S:32][C:31]([NH2:33])=[N:30][CH:29]=1>>[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[Cl:27][C:28]1[S:32][C:31]([NH:33][C:20](=[O:21])[N:22]([CH:23]2[CH2:24][CH2:10][CH:9]=[CH:8][CH2:13]2)[CH:26]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]2)=[N:30][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CN=C(S1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CCC1)NC1CCCCC1
Name
Type
product
Smiles
ClC1=CN=C(S1)NC(N(C1CCCCC1)C1CC=CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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